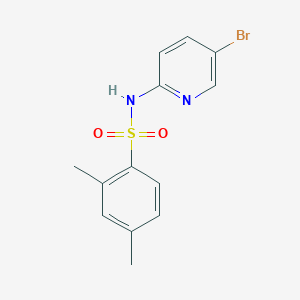![molecular formula C14H13ClFN3OS B4878889 N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as CFTR corrector, is a small molecule that has been extensively studied for its potential therapeutic applications. CFTR correctors are used to treat cystic fibrosis, a genetic disease that affects the lungs and digestive system. In
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors work by correcting the folding and trafficking of the N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide protein, which is defective in cystic fibrosis patients. N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors bind to the N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide protein and help it reach the cell surface, where it can function properly. N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors also improve the stability of the N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide protein, which is important for its function.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors have been shown to improve the function of the N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide protein in cystic fibrosis patients. This leads to improved lung function, reduced pulmonary exacerbations, and improved quality of life. N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors also have other effects on the body, including reducing inflammation and improving the microbiome.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors are a valuable tool for studying the function of the N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide protein in vitro and in vivo. They can be used to test the efficacy of new N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors and to study the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors. However, N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors have limitations in lab experiments, including their high cost and limited availability.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors. One direction is the development of new N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors with improved efficacy and safety profiles. Another direction is the combination of N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors with other drugs, such as N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide potentiators, to improve the overall efficacy of cystic fibrosis treatments. Additionally, N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors may have applications in other diseases that involve protein misfolding and trafficking, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors have been extensively studied for their potential therapeutic applications in cystic fibrosis. They work by correcting the function of the cystic fibrosis transmembrane conductance regulator (N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide) protein, which is defective in cystic fibrosis patients. N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors have shown promising results in preclinical and clinical studies, and several N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide correctors have been approved by the FDA for the treatment of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c1-8-5-6-17-14(18-8)21-9(2)13(20)19-10-3-4-12(16)11(15)7-10/h3-7,9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSWFGWKOCXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)
![2,5-dimethoxy-N'-[1-(2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4878814.png)


![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)


![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4878904.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4878911.png)